(9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA

Lipid Metabolism Enzyme Inhibition Fatty Acid Elongation

This very long-chain n-3 fatty acyl-CoA thioester is the obligate intermediate between EPA and DHA in the Sprecher pathway. Unlike generic EPA-CoA or DHA-CoA, it uniquely serves as a substrate for Δ6-desaturase (FADS2) and a product of Elovl2, making it essential for dissecting terminal DHA synthesis, quantifying ALA-mediated competitive inhibition, and diagnosing peroxisomal β-oxidation defects (SCOX/DBP). Non-replicable by common analogs.

Molecular Formula C45H72N7O17P3S
Molecular Weight 1108.1 g/mol
Cat. No. B15600503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA
Molecular FormulaC45H72N7O17P3S
Molecular Weight1108.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,32-34,38-40,44,55-56H,4,7,10,13,16,19-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b6-5-,9-8-,12-11-,15-14-,18-17-/t34-,38-,39-,40+,44-/m1/s1
InChIKeyBNAMTMVBOVNNSH-AFQBPCMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA: A Key C24:5n-3 Intermediate for DHA Synthesis Research


(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA, commonly referred to as tetracosapentaenoyl-CoA (24:5n-3-CoA), is a very long-chain polyunsaturated fatty acyl-CoA thioester [1]. It is a key intermediate in the biosynthesis of the omega-3 fatty acid docosahexaenoic acid (DHA, 22:6n-3) from eicosapentaenoic acid (EPA, 20:5n-3). In the 'Sprecher pathway', EPA is elongated to docosapentaenoic acid (22:5n-3), then further elongated to this C24:5n-3 intermediate, which is subsequently desaturated to tetracosahexaenoyl-CoA (24:6n-3) and finally retroconverted to DHA via peroxisomal beta-oxidation [2].

Why (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA is Not Interchangeable with Other n-3 Acyl-CoAs


Generic substitution with other n-3 acyl-CoAs like docosahexaenoyl-CoA (22:6n-3) or eicosapentaenoyl-CoA (20:5n-3) is not scientifically valid due to its unique position in the metabolic pathway and distinct interaction profile with key regulatory enzymes. Studies demonstrate that 24:5n-3-CoA acts as a specific inhibitor of 20:5n-3 formation [1] and is subject to unique competitive inhibition by alpha-linolenoyl-CoA (18:3n-3) at the Δ6-desaturase (FADS2) enzyme [2]. These differential regulatory properties mean that the experimental outcomes from using this specific intermediate cannot be replicated by its more common, commercially available analogs.

Quantitative Evidence for the Unique Functional Profile of (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA


Differential Inhibition of 20:5n-3 Formation Compared to 22:6n-3-CoA

In trout liver microsomes, (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid (the free acid form) at a concentration of 50 μM significantly inhibited the formation of radiolabelled 20:5n-3 from 18:3n-3. In contrast, the same concentration of docosahexaenoic acid (22:6n-3) had no inhibitory effect on 20:5n-3 synthesis [1]. Both compounds were able to inhibit the formation of the final product, 24:6n-3.

Lipid Metabolism Enzyme Inhibition Fatty Acid Elongation

Substrate Competition with Alpha-Linolenoyl-CoA at the FADS2 Enzyme

The enzyme Δ6-desaturase (FADS2) catalyzes the conversion of 24:5n-3-CoA to 24:6n-3-CoA. However, it also acts on alpha-linolenoyl-CoA (18:3n-3-CoA). Research using recombinant rat FADS2 expressed in yeast showed that alpha-linolenic acid (ALA, 18:3n-3) dose-dependently inhibited the conversion of 24:5n-3-CoA to 24:6n-3-CoA over a range of 0–400 µM ALA [1]. This competitive interaction is a key regulatory point in the DHA synthesis pathway.

Enzyme Kinetics Substrate Specificity FADS2

Accumulation of Downstream Metabolite (24:6n-3-CoA) in Enzyme-Deficient Cells

In human skin fibroblasts deficient in peroxisomal straight-chain acyl-CoA oxidase (SCOX), the first enzyme of the peroxisomal beta-oxidation pathway, cells accumulated 2 to 5 times more radiolabeled 24:6n-3 (derived from 24:5n-3) than did control cells [1]. This accumulation provides direct evidence that the C24:5n-3 intermediate is a critical substrate for the peroxisomal retroconversion pathway in humans.

Peroxisomal Disorders Metabolic Disease Beta-Oxidation

High-Impact Applications for (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA Based on Quantified Differentiation


Investigating the Regulation of DHA Biosynthesis

This compound is an essential substrate for studying the terminal steps of DHA synthesis, particularly the activity and regulation of the Δ6-desaturase (FADS2) and the Elovl2 elongase [1]. Its use allows researchers to quantify the competitive inhibition by ALA and the rate of conversion to 24:6n-3, providing data that cannot be obtained using more common intermediates like EPA-CoA or DHA-CoA [2].

In Vitro Modeling of Peroxisomal Beta-Oxidation Disorders

As the direct precursor to 24:6n-3-CoA in the retroconversion pathway, (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA is a critical probe for studying peroxisomal function [3]. Its accumulation or the accumulation of its product in cell-based assays can be used to diagnose or research deficiencies in enzymes like straight-chain acyl-CoA oxidase (SCOX) and D-bifunctional protein, as demonstrated by a 2-5 fold increase in product in deficient cells [3].

Development of Novel Enzyme Assays for FADS2 and Elovl2

Due to its specific role as a substrate for both Elovl2 (as a product) and FADS2 (as a substrate), this CoA ester can be used to develop high-specificity enzyme assays. Such assays are valuable for screening potential inhibitors or activators of these key lipid metabolism enzymes, which are targets for nutraceutical and pharmaceutical interventions [1].

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